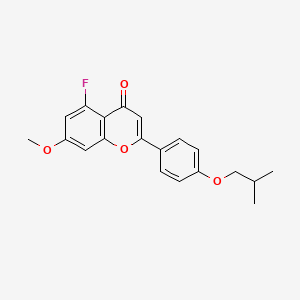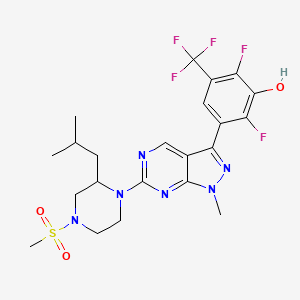
Hsd17B13-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-26 is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of liver diseases. This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with the regulation of lipid metabolism in the liver. HSD17B13 has been identified as a promising target for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) due to its role in lipid droplet biogenesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-26 involves multiple steps, including the preparation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to ensure efficient and reproducible production. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Hsd17B13-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology, this compound is employed in cell-based assays to investigate its effects on cellular processes, such as lipid droplet formation and degradation . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of liver diseases, including NAFLD and NASH . Additionally, this compound has industrial applications in the development of new drugs and therapeutic strategies targeting metabolic disorders .
Mechanism of Action
Hsd17B13-IN-26 exerts its effects by inhibiting the enzymatic activity of HSD17B13, a liver-specific lipid droplet-associated protein. This inhibition disrupts the normal function of HSD17B13 in lipid metabolism, leading to a reduction in lipid droplet formation and accumulation in hepatocytes . The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its substrate . The pathways involved in the mechanism of action of this compound include the regulation of lipid biosynthesis and degradation, as well as the modulation of inflammatory responses in the liver .
Comparison with Similar Compounds
Hsd17B13-IN-26 is unique compared to other similar compounds due to its high selectivity and potency as an HSD17B13 inhibitor. Similar compounds include other inhibitors of the hydroxysteroid 17-beta dehydrogenase family, such as BI-3231 and other small molecule inhibitors . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound stands out due to its superior efficacy and specificity in targeting HSD17B13, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C22H25F5N6O3S |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2,6-difluoro-3-[1-methyl-6-[2-(2-methylpropyl)-4-methylsulfonylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C22H25F5N6O3S/c1-11(2)7-12-10-32(37(4,35)36)5-6-33(12)21-28-9-14-18(30-31(3)20(14)29-21)13-8-15(22(25,26)27)17(24)19(34)16(13)23/h8-9,11-12,34H,5-7,10H2,1-4H3 |
InChI Key |
CIFWAMHTHSDRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


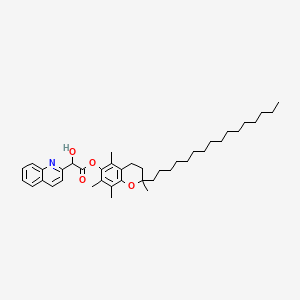
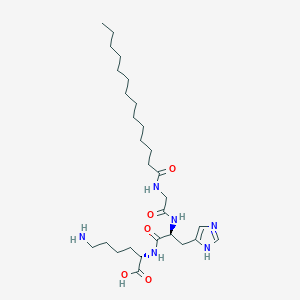
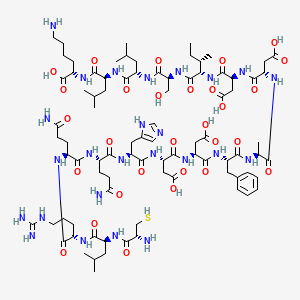
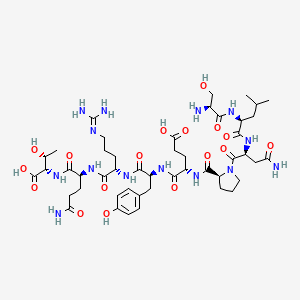
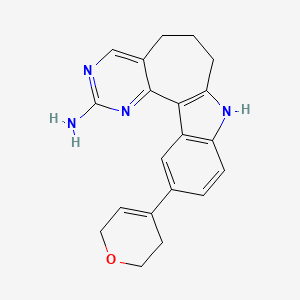
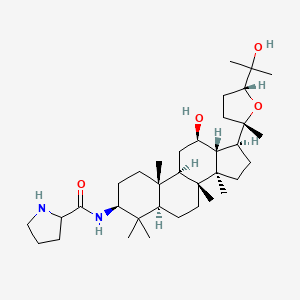

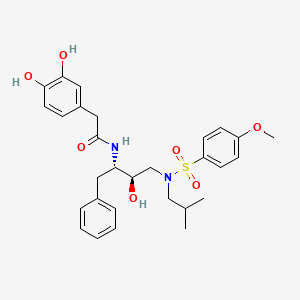
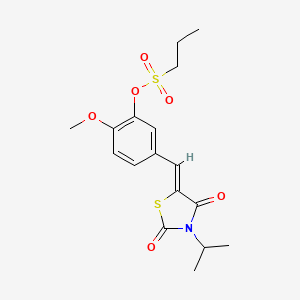
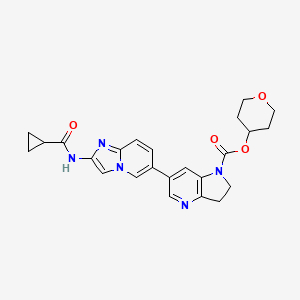
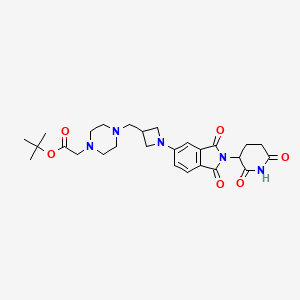
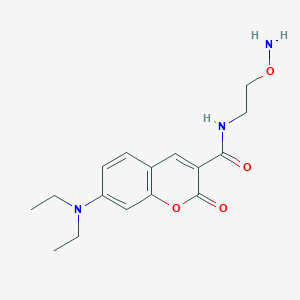
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
